Ethyl 2-(2-((5-(furan-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
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Overview
Description
Ethyl 2-(2-((5-(furan-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is an intriguing compound notable for its diverse applications in various scientific fields. The structure comprises several functional groups, including furan, thiadiazole, and benzoate moieties, making it a complex molecule with significant potential in medicinal chemistry and material science.
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Furan-carboxamide derivatives have been identified as novel inhibitors of lethal h5n1 influenza a virus .
Biochemical Pathways
Furan carboxamides have been used as model compounds to study the competition between two modes of indirect photochemistry .
Result of Action
Furan-carboxamide derivatives have shown inhibitory activity against the h5n1 virus .
Action Environment
Furan carboxamides have been used as model compounds to study the competition between two modes of indirect photochemistry, suggesting that light exposure could potentially influence their activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-((5-(furan-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate can be accomplished through a multi-step synthetic route:
Formation of Furan-2-carboxylic acid derivative: : The starting material, furan-2-carboxylic acid, is reacted with thionyl chloride to form the corresponding acid chloride.
Synthesis of 1,3,4-Thiadiazole Derivative: : The acid chloride is then reacted with 1,3,4-thiadiazole-2-thiol in the presence of a base to yield the thiadiazole derivative.
Coupling with Ethyl 2-aminoacetate: : The thiadiazole derivative undergoes nucleophilic substitution with ethyl 2-aminoacetate to form the final compound, this compound.
Industrial Production Methods: Scaling up the production involves optimizing reaction conditions such as temperature, solvent, and catalyst selection. Continuous flow reactors and automated synthesis platforms can enhance yield and purity, ensuring cost-effective industrial production.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(2-((5-(furan-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: : The furan ring can be oxidized to form corresponding furanones under suitable conditions.
Reduction: : The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: : The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Oxidizing Agents: : Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reducing Agents: : Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Hydrolysis Conditions: : Acidic conditions (HCl, H2SO4), Basic conditions (NaOH, KOH)
Oxidation: : Furanones, hydroxylated derivatives
Reduction: : Amines, hydroxylamines
Substitution: : Carboxylic acids, hydroxybenzoates
Scientific Research Applications
Chemistry: Ethyl 2-(2-((5-(furan-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a valuable intermediate in the synthesis of various heterocyclic compounds, serving as a building block in organic synthesis and catalysis research.
Medicine: Its structural motifs are of interest in medicinal chemistry for the development of therapeutic agents, including anti-inflammatory, antibacterial, and anticancer drugs.
Industry: In the industrial realm, it is utilized in the synthesis of advanced materials, including polymers and nanomaterials, contributing to material science innovations.
Comparison with Similar Compounds
Similar Compounds:
Ethyl 2-(2-(thioacetamido)benzoate): : Lacks the furan and thiadiazole rings, making it less complex.
Methyl 2-(2-(2-((5-(furan-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate): : A methyl ester analogue with slightly different chemical properties.
Uniqueness: Ethyl 2-(2-((5-(furan-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate stands out due to its unique combination of furan, thiadiazole, and benzoate groups. This combination imparts distinct chemical reactivity and potential bioactivity, making it a versatile compound in various research and industrial applications.
Properties
IUPAC Name |
ethyl 2-[[2-[[5-(furan-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O5S2/c1-2-26-16(25)11-6-3-4-7-12(11)19-14(23)10-28-18-22-21-17(29-18)20-15(24)13-8-5-9-27-13/h3-9H,2,10H2,1H3,(H,19,23)(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBCZFQLZCHMTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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